4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors like phthalic anhydride or hydrazides. For instance, the synthesis of 2-substituted phthalazin-1(2H)-one derivatives involves the preparation of an intermediate from phthalic anhydride, which is then further reacted to introduce the oxadiazole ring . Similarly, the synthesis of compounds with a 1,3,4-oxadiazole ring typically involves cyclization reactions and subsequent functionalization steps . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would need to be developed.
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and phthalazinone rings has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as crystallographic analysis . These techniques would be essential for confirming the structure of the synthesized "4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one". Quantum chemical methods, such as DFT calculations, can also provide insights into the molecular geometry and electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the oxadiazole and phthalazinone rings. These moieties can participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, depending on the substituents and reaction conditions. The chlorophenyl group could undergo further substitution reactions, while the methoxy group could influence the electron density on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of heteroatoms and aromatic rings suggests that the compound may have moderate to low solubility in water but could be soluble in organic solvents. The compound's stability could be assessed through thermal analysis and stress testing. Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map obtained from quantum chemical calculations can provide information about the compound's reactivity and interaction with potential biological targets .
Scientific Research Applications
Organic Synthesis and Material Science
Compounds containing oxadiazole and phthalazinone units are often explored for their unique chemical properties and potential applications in creating novel materials. For example, oxadiazole derivatives are known for their luminescent properties and have been studied for applications in light-emitting diodes (LEDs) and other optoelectronic devices. Phthalazinone derivatives, on the other hand, have been investigated for their potential use in creating high-performance polymers due to their thermal stability and mechanical strength.
Pharmacological Research
In pharmacological research, both oxadiazole and phthalazinone moieties are recognized for their biological activities. Oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. Phthalazinone derivatives have been explored for their potential therapeutic applications, including kinase inhibition and cardiovascular diseases. The presence of these moieties in the compound suggests potential pharmacological applications worth exploring, albeit with a clear focus on avoiding drug use, dosage, and side effects as per the requirements.
References
- For antimicrobial activities of oxadiazole derivatives: Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.
- On the synthesis and characterization of compounds with potential for material science applications: Kumara, K., Harish, K., Shivalingegowda, N., Tandon, H. C., Mohana, K., & Lokanath, N. K. (2017). Chemical Data Collections.
- Exploring the antimicrobial evaluation of oxadiazole bearing Schiff base moiety: Kapadiya, K., Dubal, G., Bhola, Y., & Dholaria, P. (2020).
properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-17-9-5-8-16(13-17)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-31-22)14-6-4-7-15(24)12-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDIOTJDPDSLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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